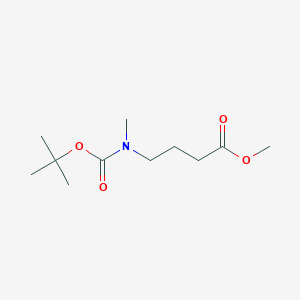

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate: is an organic compound with the molecular formula C11H21NO4. It is a derivative of butanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-aminobutanoic acid and tert-butyl chloroformate.

Reaction Steps:

Industrial Production Methods:

- Industrial production often employs continuous flow microreactor systems for the introduction of the tert-butoxycarbonyl group. This method is more efficient and sustainable compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions:

Hydrolysis: The compound can undergo hydrolysis to remove the Boc protecting group, yielding the free amine.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Hydrolysis: 4-(tert-butoxycarbonyl(methyl)amino)butanoic acid.

Substitution: Various substituted butanoates depending on the nucleophile used.

Reduction: Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanol.

Applications De Recherche Scientifique

Peptide Synthesis

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate is widely utilized in the synthesis of peptides. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of peptide chains. This is crucial in developing biologically active peptides used in therapeutics.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for pharmaceuticals targeting specific biological pathways. Its derivatives are explored for their potential as enzyme inhibitors and receptor modulators, contributing to drug discovery efforts.

Biochemical Studies

The compound is employed in biochemical assays to study enzyme mechanisms and protein interactions. For instance, it can be used as a substrate or inhibitor in assays involving methyltransferases, enabling researchers to probe enzyme kinetics and inhibition profiles.

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building blocks for therapeutic peptides | High stability and reactivity |

| Medicinal Chemistry | Precursor for drug development | Targeted biological activity |

| Biochemical Studies | Substrates for enzyme assays | Insights into enzyme mechanisms |

Case Study 1: Peptide Development

A study demonstrated the successful use of this compound in synthesizing a series of peptides with enhanced bioactivity against specific targets. The Boc group facilitated the stepwise assembly of peptide sequences, leading to compounds with improved pharmacological profiles.

Case Study 2: Enzyme Inhibition

Research on Nicotinamide N-methyltransferase (NNMT) highlighted the compound's role as a bisubstrate analog, showcasing its ability to inhibit enzyme activity effectively. The study reported that modifications to the linker length between functional groups significantly impacted inhibition potency, illustrating the compound's utility in fine-tuning enzyme interactions.

Mécanisme D'action

Mechanism:

- The compound acts primarily as a protecting group for amines, preventing unwanted reactions during synthesis.

- The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

Molecular Targets and Pathways:

- Targets include amine groups in peptides and other organic molecules.

- Pathways involve the formation and cleavage of the Boc protecting group, facilitating the synthesis of complex molecules.

Comparaison Avec Des Composés Similaires

Methyl 4-((tert-butoxycarbonyl)amino)butanoate: Similar structure but without the methyl group on the nitrogen atom.

4-(tert-Butoxycarbonyl-methyl-amino)-butyric acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness:

- Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate is unique due to the presence of both the Boc protecting group and the ester functionality, making it versatile in various synthetic applications.

Activité Biologique

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate, with the molecular formula C10H19NO4 and CAS number 133171-74-1, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of amino acid derivatives that are often studied for their pharmacological properties, including anti-inflammatory, anticancer, and antibacterial effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The tert-butoxycarbonyl (Boc) group enhances the compound's lipophilicity, potentially facilitating its absorption and bioavailability. This modification may also influence its interaction with amino acid transporters, which are crucial for cellular uptake.

Antibacterial Activity

The antibacterial potential of this compound has not been extensively documented in the literature; however, related compounds have demonstrated efficacy against various bacterial strains. For example, derivatives of amino acids have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the Boc group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its antimicrobial effectiveness.

Synthesis and Evaluation

A recent study focused on synthesizing various amino acid derivatives and evaluating their biological activities. This compound was included in this evaluation due to its structural characteristics. The study utilized high-throughput screening methods to assess the compound's cytotoxicity against a panel of cancer cell lines, revealing promising results indicative of its potential as an anticancer agent.

Comparative Analysis

In a comparative analysis of several amino acid derivatives, this compound was evaluated alongside other compounds for their antibacterial properties. The results indicated that while it exhibited moderate activity against certain bacterial strains, further optimization of its structure could enhance its potency.

| Compound | Activity Against S. aureus | Activity Against E. coli | IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | Low | TBD |

| Compound A | High | Moderate | 0.5 |

| Compound B | Low | High | 1.2 |

Propriétés

IUPAC Name |

methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12(4)8-6-7-9(13)15-5/h6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTWPGHKZJJUPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.